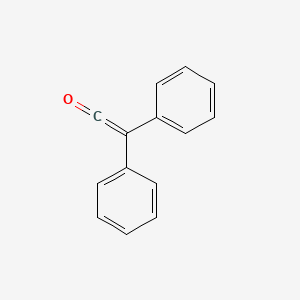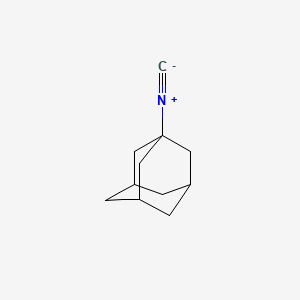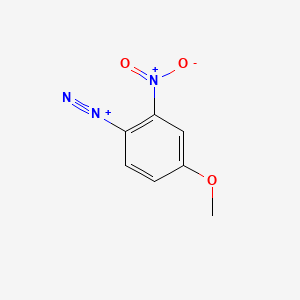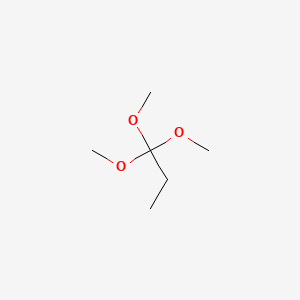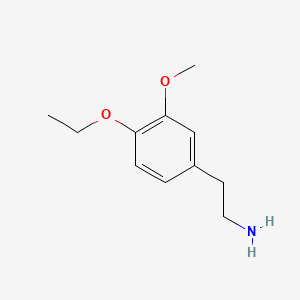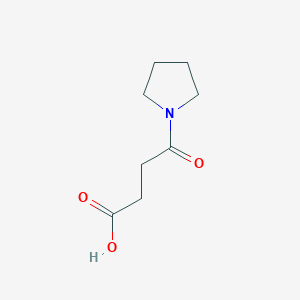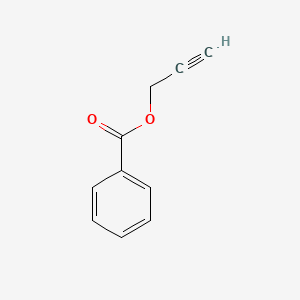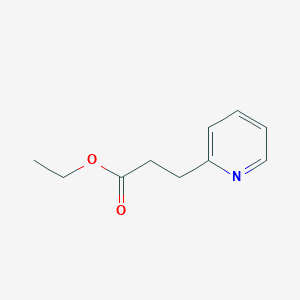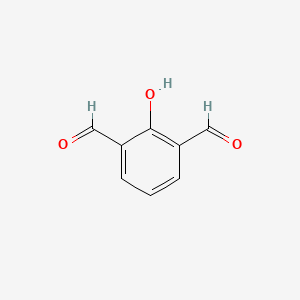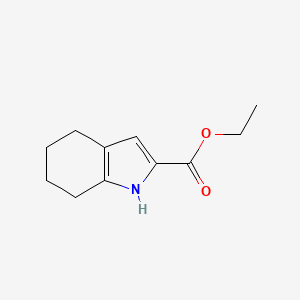
1,2-Dibromobutane
Vue d'ensemble
Description
1,2-Dibromobutane is a dense colorless liquid . Its molecular formula is C2H5CH (Br)CH2Br and it has a molecular weight of 215.91 .
Synthesis Analysis
1,2-Dibromobutane can be synthesized by dibromination, a process that involves the combination of DMSO and oxalyl bromide. This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of 1,2-Dibromobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis
In an oxidative bromination of alkenes to 1,2-dibromo alkanes with HBr, dimethyl sulfoxide serves as the oxidant as well as cosolvent .Physical And Chemical Properties Analysis
1,2-Dibromobutane is a liquid at room temperature. It has a refractive index of n20/D 1.5141 (lit.) and a density of 1.789 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1,2-Dibromobutane: A Comprehensive Analysis of Scientific Research Applications
- Utilized in the evaluation of thermodynamic properties for pure compounds, particularly organics. The NIST ThermoData Engine software package uses dynamic data analysis to generate critically evaluated recommendations for properties like triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
- Investigated for its role in catalyzed reactions, such as the Co (II) (N,N′-disalicylidene-ethylenediamine) catalyzed reduction in DMF, studied through microelectrode voltammetry .
- Employed in calculating molecular weights in various chemical analyses due to its known molecular formula and weight .
Thermodynamic Property Data Analysis
Catalysis in Organic Synthesis
Molecular Weight Determination
Chemical Intermediate
Safety And Hazards
Orientations Futures
The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions . These reactions can be combined into a multi-step synthesis for the construction of a designated compound from a specified starting material .
Propriétés
IUPAC Name |
1,2-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870592 | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.1 [mmHg] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Dibromobutane | |
CAS RN |
533-98-2 | |
| Record name | 1,2-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Butylene dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with the vapor phase bromination of 2-bromobutane to produce 1,2-Dibromobutane?
A1: Vapor phase bromination of 2-bromobutane to synthesize 1,2-Dibromobutane presents a significant challenge due to the thermal instability of the β-bromoalkyl radical intermediate. [] At elevated temperatures, this radical readily eliminates a bromine atom, forming the corresponding alkene instead of undergoing further bromination. [] This competing allylic bromination pathway leads to a lower yield of the desired 1,2-Dibromobutane and an increase in polybrominated byproducts. []
Q2: How does the choice of brominating agent affect the regioselectivity in the bromination of 1-bromobutane?
A2: The regioselectivity of bromination in 1-bromobutane, specifically the ratio of 1,2-Dibromobutane to 1,3-Dibromobutane produced, is significantly influenced by the choice of brominating agent. [] While molecular bromine primarily yields 1,2-Dibromobutane, indicating a preference for bromination at the more substituted carbon, alternative brominating agents like t-butyl hypobromite and bromine oxide lead to a mixture of all four possible dibromobutane isomers. [] Notably, these reagents yield less 1,2-Dibromobutane than 1,3-Dibromobutane. [] This difference in selectivity highlights the potential role of anchimeric assistance and the influence of hydrogen bromide on the bromination pathway. []
Q3: Can 1,2-Dibromobutane be used as a building block in organic synthesis?
A3: While not directly used as a building block, 1,2-Dibromobutane serves as a precursor to reagents that are valuable in organic synthesis. For example, it can be transformed into 3-Methyl-1-(trimethylsilyl)allene (1d) through a series of reactions. [] This allenylsilane acts as a versatile three-carbon synthon, enabling [3+2] annulation reactions to construct various five-membered heterocycles. [] These include but are not limited to dihydrofurans, pyrrolines, isoxazoles, and furans. []
Q4: How is 1,2-Dibromobutane utilized in electrochemical catalysis research?
A4: 1,2-Dibromobutane acts as a model substrate for studying the catalytic activity and efficiency of metal phthalocyaninetetrasulfonates (MPcTS) in electrochemical dehalogenation reactions. [, ] Researchers have investigated these reactions within various media, including bicontinuous microemulsions and isotropic acetonitrile/water solutions. [, ] These studies revealed that the reaction rate is highly dependent on the microenvironment provided by the reaction media. [, ] For instance, 1,2-Dibromobutane exhibited enhanced dehalogenation rates in a bicontinuous microemulsion compared to an isotropic solvent, suggesting potential preconcentration effects within the surfactant film on the electrode surface. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



